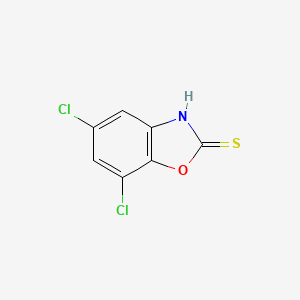

5,7-Dichloro-1,3-benzoxazole-2-thiol

Overview

Description

5,7-Dichloro-1,3-benzoxazole-2-thiol is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis Analysis

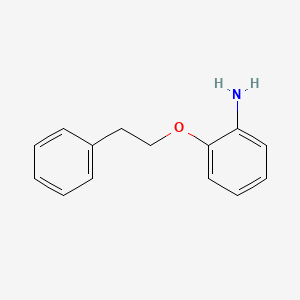

The synthesis of 5,7-Dichloro-1,3-benzoxazole-2-thiol involves the use of 2-aminophenol as a precursor . The reaction of 2-aminophenol with substituted aryl aldehydes in DMSO (dimethyl sulfoxide) at room temperature for 2–5 hours yields 2-substituted benzoxazoles . This reaction is catalyzed by Cu2O .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-1,3-benzoxazole-2-thiol is characterized by a bicyclic planar molecule . It is a heteroarene, which means it contains a ring made up of both carbon and a heteroatom (in this case, nitrogen and sulfur) .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dichloro-1,3-benzoxazole-2-thiol are characterized by its reactivity with 2-aminophenol and substituted aryl aldehydes . The reaction yields 2-substituted benzoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dichloro-1,3-benzoxazole-2-thiol are characterized by its molecular formula C7H3Cl2NOS and molecular weight 188.011 .Scientific Research Applications

Antibacterial Activity

5,7-Dichloro-1,3-benzoxazole-2-thiol and its derivatives have shown promising antibacterial activity . For instance, the compound 8a and 8e showed potent antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.

Antioxidant Activity

The compound also exhibits antioxidant properties . The compounds 8e and 8f act as antioxidants . Antioxidants are crucial in health science as they can protect the body from damage caused by harmful molecules called free radicals.

Antimicrobial Activity

Benzoxazole derivatives, including 5,7-Dichloro-1,3-benzoxazole-2-thiol, have exhibited good antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Activity

Some derivatives of 5,7-Dichloro-1,3-benzoxazole-2-thiol have shown analgesic (pain-relieving) activity . This indicates potential applications in pain management and the development of new analgesics.

Antihelmintic Activity

The compound and its derivatives are impressive in anthelmintic activities . Anthelmintic drugs are used to treat people who have been infected by parasites.

Anticancer Activity

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-cancer .

Antilipase Activities

The synthesized compounds were screened for cytotoxic, antimicrobial, antioxidant, and antilipase activities . Antilipase agents can be used to treat conditions like obesity and hyperlipidemia.

Anti-inflammatory Effects

Benzoxazole derivatives exhibit anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.

Mechanism of Action

Target of Action

The primary target of 5,7-Dichloro-1,3-benzoxazole-2-thiol is GlcN-6-P synthase , an enzyme involved in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a major intermediate in the biosynthesis of all amino sugar containing macromolecules in both prokaryotic and eukaryotic cells . This enzyme plays a crucial role in bacterial growth, making it an attractive target for antibacterial drug discovery .

Mode of Action

5,7-Dichloro-1,3-benzoxazole-2-thiol interacts with GlcN-6-P synthase, inhibiting its function . This interaction disrupts the normal biochemical processes of the bacteria, leading to a decrease in bacterial growth .

Biochemical Pathways

The inhibition of GlcN-6-P synthase by 5,7-Dichloro-1,3-benzoxazole-2-thiol affects the biosynthesis of amino sugar containing macromolecules . These macromolecules are essential for various cellular functions, and their disruption can lead to the death of the bacteria .

Result of Action

The result of the action of 5,7-Dichloro-1,3-benzoxazole-2-thiol is a significant reduction in bacterial growth . The compound and its derivatives have shown good antibacterial activity in vitro, with some compounds emerging as potent antibacterial agents without showing any resistance .

Safety and Hazards

Future Directions

The future directions for 5,7-Dichloro-1,3-benzoxazole-2-thiol involve further exploration of its biological activities and potential applications in medicinal, pharmaceutical, and industrial areas . There is a large upsurge in the synthesis of benzoxazole via different pathways, and it is expected that this trend will continue in the future .

properties

IUPAC Name |

5,7-dichloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZMZTZSFPXXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291980 | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98279-11-9 | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98279-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

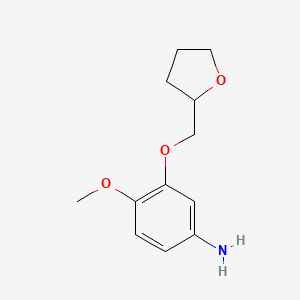

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)